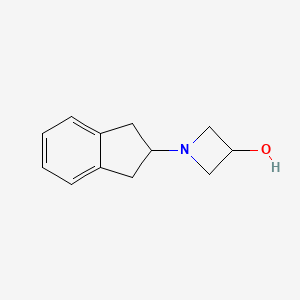
3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanoic acid
Übersicht
Beschreibung
“3-(furan-3-yl)propanoic acid” is a chemical compound with the CAS Number: 90048-04-7 . It has a molecular weight of 140.14 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for “3-(furan-3-yl)propanoic acid” is 3-(3-furyl)propanoic acid . The InChI code for this compound is 1S/C7H8O3/c8-7(9)2-1-6-3-4-10-5-6/h3-5H,1-2H2,(H,8,9) .
Physical And Chemical Properties Analysis
The physical form of “3-(furan-3-yl)propanoic acid” is a powder . It has a melting point of 62-66 degrees Celsius . The molecular weight of this compound is 140.14 .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds derived from furan propanoic acid have demonstrated antimicrobial activity . Specifically, they have shown effectiveness against yeast-like fungi such as Candida albicans, as well as bacteria like Escherichia coli and Staphylococcus aureus . This suggests potential applications in developing new antimicrobial agents that could be used to treat various infections.
Synthesis of Fine Chemicals
The derivatives of furan propanoic acid are utilized in the synthesis of a wide range of fine chemicals . These include pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and more . Their versatile chemical structure makes them suitable for various synthetic pathways.
Superelectrophilic Activation
The compound’s derivatives have been synthesized through superelectrophilic activation conditions. This process involves the hydroarylation of the carbon–carbon double bond of furan propenoic acids and their esters . Such reactions are significant in organic synthesis, providing a method to create complex molecules with high precision.
Biological Activity Studies
Furan propanoic acid derivatives are of interest due to their diverse biological activities . They are often used as scaffolds to screen for pharmacological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biomass-Derived Chemicals
These compounds are considered biomass-derived chemicals , which are gaining attention as sustainable alternatives to traditional petrochemicals. They can be derived from biomass sources like furfural and 5-hydroxymethylfurfural (5-HMF), making them important platform chemicals for green chemistry applications .
Biofuel Cell Applications
Furan propanoic acid derivatives have been used in the development of biofuel cells . For instance, furan-3-boronic acid derivatives have been employed as coupling partners in reactions to fabricate amperometric biosensors and biofuel cells for uric acid . This showcases the potential of these compounds in renewable energy technologies.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[5-(furan-3-yl)-1H-pyrazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-9(14)2-1-7-5-11-12-10(7)8-3-4-15-6-8/h3-6H,1-2H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMMETSQEKZWGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=C(C=NN2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



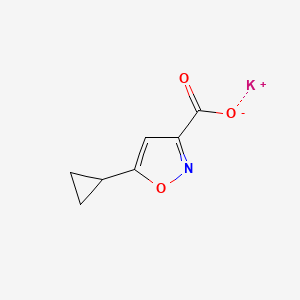

![7-(chloromethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482312.png)
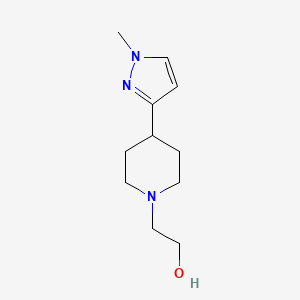
![6-phenyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482318.png)
![(3-Hydroxyazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B1482320.png)
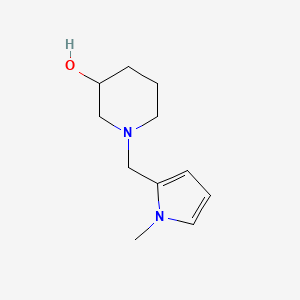
![3-[2-(tert-butoxycarbonyl)-8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl]propanoic acid](/img/structure/B1482322.png)
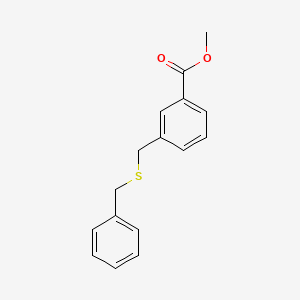
![7-(chloromethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482324.png)
![1-methyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1482326.png)
![2-(2-(thiophen-3-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482327.png)
